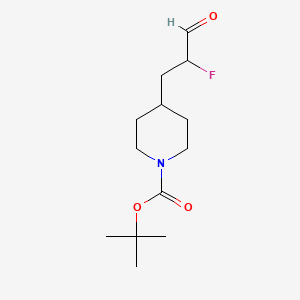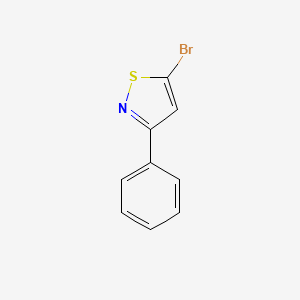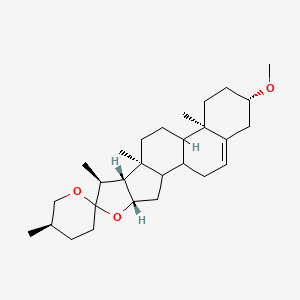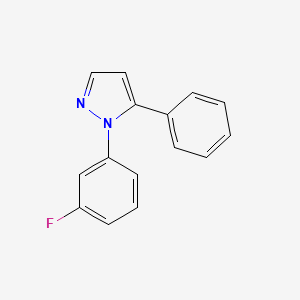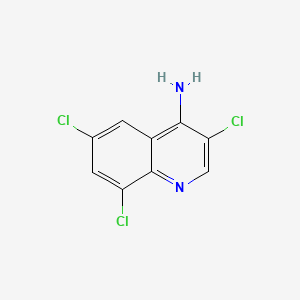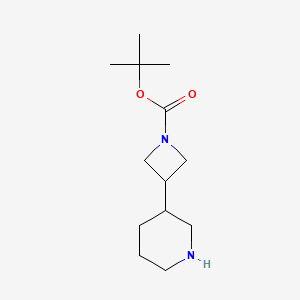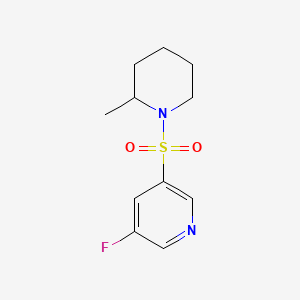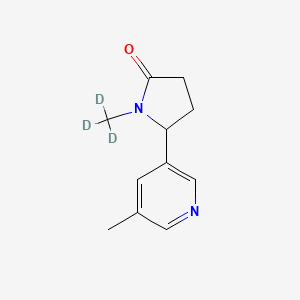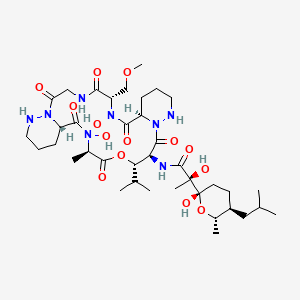![molecular formula C7H5BrN2O B597453 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- CAS No. 1361481-62-0](/img/structure/B597453.png)
7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core with a bromine atom at the 4-position and a hydrogen atom at the 1,6-dihydro positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- involves the reaction of benzoylacetone with 3-amino-5-bromopyridine under acidic conditions . This reaction typically proceeds through a cyclization process, forming the desired pyrrolopyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: This compound has a similar core structure but with a methyl group at the 6-position.
4-Bromo-1,6-dimethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: Another similar compound with two methyl groups at the 1 and 6 positions.
Uniqueness
7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro- is unique due to its specific substitution pattern and electronic properties.
Properties
IUPAC Name |
4-bromo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-10-7(11)6-4(5)1-2-9-6/h1-3,9H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFVQTQXUMLFKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CNC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
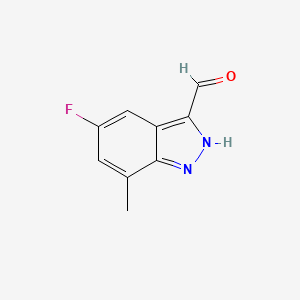

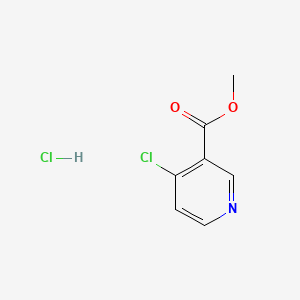
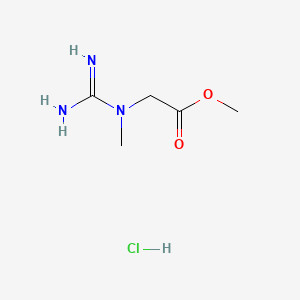
![N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride](/img/structure/B597378.png)
